molecular formula C6H11N B11924425 3-Methyl-2-(propan-2-yl)-2H-azirene CAS No. 60349-73-7

3-Methyl-2-(propan-2-yl)-2H-azirene

Katalognummer: B11924425
CAS-Nummer: 60349-73-7
Molekulargewicht: 97.16 g/mol
InChI-Schlüssel: QDWUXNIBWIWTRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-(propan-2-yl)-2H-azirene is an organic compound belonging to the azirene family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(propan-2-yl)-2H-azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-(propan-2-yl)amine with a suitable halogenating agent, followed by cyclization to form the azirene ring. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-2-(propan-2-yl)-2H-azirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The azirene ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(propan-2-yl)-2H-azirene has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and anticancer activities, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-Methyl-2-(propan-2-yl)-2H-azirene exerts its effects involves interactions with specific molecular targets. The strained ring structure allows it to act as a reactive intermediate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    3-Methyl-2-(propan-2-yl)-2H-aziridine: A related compound with a similar structure but different reactivity.

    2-Methyl-2H-azirene: Another azirene derivative with distinct chemical properties.

Eigenschaften

CAS-Nummer

60349-73-7

Molekularformel

C6H11N

Molekulargewicht

97.16 g/mol

IUPAC-Name

3-methyl-2-propan-2-yl-2H-azirine

InChI

InChI=1S/C6H11N/c1-4(2)6-5(3)7-6/h4,6H,1-3H3

InChI-Schlüssel

QDWUXNIBWIWTRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC1C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.